Talarozole
Overview
Description
It functions as a retinoic acid metabolism blocking agent (RAMBA) by inhibiting the cytochrome P450 enzyme isoform CYP26, which is responsible for the catabolism of all-trans-retinoic acid . Talarozole has been investigated for the treatment of various dermatological conditions such as acne, psoriasis, and other keratinization disorders .
Mechanism of Action
Target of Action
Talarozole primarily targets the Cytochrome P450 26A1 . This enzyme is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other substances in the body .
Mode of Action
This compound acts as a retinoic acid metabolism blocking agent (RAMBA) . It inhibits the metabolism of retinoic acid by blocking the action of Cytochrome P450 26A1 , which is a retinoic acid hydroxylase . This enzyme is responsible for the metabolic breakdown of retinoic acid, a compound that regulates epithelial differentiation and growth . By inhibiting this enzyme, this compound increases the biological efficacy of retinoic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the retinoic acid metabolic pathway . By inhibiting the breakdown of retinoic acid, this compound increases the levels of retinoic acid in the body . This leads to enhanced activation of specific nuclear retinoic acid receptors (RARs), which regulate epithelial differentiation and growth .
Result of Action
This compound’s action results in the alleviation of hyperproliferation and normalization of differentiation of the epidermis . This has been observed in animal models of psoriasis . Additionally, this compound has shown promise in treating hand osteoarthritis by boosting the levels of retinoic acid in the joint, thereby suppressing mechanoinflammation .
Action Environment
It’s worth noting that this compound’s effect in increasing retinoic acid is being investigated in the context of hand osteoarthritis . This suggests that the disease environment could potentially influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Talarozole inhibits cytochrome-P450-dependent all-trans-retinoic acid catabolism by blocking the cytochrome P450 enzyme isoform CYP26, a retinoic acid hydroxylase . It has 750-fold higher potency than the earlier drug liarozole as well as greater selectivity, with more than 300-fold selectivity for inhibition of CYP26A1 over other steroid-metabolizing enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress mechano-inflammatory genes in articular cartilage in vivo . It also reduced cartilage degradation and osteophyte formation after 26 days . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a retinoic acid metabolism blocking agent (RAMBA) . It acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of retinoic acid . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, it was able to suppress mechano-inflammatory genes in articular cartilage in vivo 6 hours after mouse knee joint destabilization . It also reduced cartilage degradation and osteophyte formation after 26 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the drug has been shown to have significant effects in animal models of osteoarthritis .
Metabolic Pathways
This compound is involved in the metabolic pathway of retinoic acid. It inhibits the metabolism of retinoic acid by blocking cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and possibly also CYP26B1), retinoic acid hydroxylases .
Transport and Distribution
The distribution of this compound within the skin was investigated: 80% was located in the epidermis, while the remaining 20% was found in the dermis . This suggests that this compound is transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.
Subcellular Localization
While specific subcellular localization of this compound is not mentioned in the available literature, its significant presence in the epidermis suggests that it may be localized in specific compartments or organelles within the cell .
Preparation Methods
The synthesis of talarozole involves several steps, starting with the preparation of a stock solution in methanol. Appropriate dilutions are made to obtain calibration solutions ranging from 0.10 to 10 μg/ml . The methanolic spike solution is prepared at a concentration of 250 μg/ml . Industrial production methods for this compound are not widely documented, but the compound is typically synthesized using standard organic synthesis techniques involving azole derivatives .
Chemical Reactions Analysis
Talarozole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include ion mobility spectrometry (IMS) for the verification of equipment cleaning . The major products formed from these reactions are typically azole compounds, which are well-separated in the plasmagram from other azole compounds .
Scientific Research Applications
It has shown promise in the treatment of hand osteoarthritis by increasing retinoic acid levels . The compound has also been investigated for its anti-inflammatory properties and its ability to suppress mechano-inflammatory genes in articular cartilage . Additionally, talarozole has been used in the treatment of psoriasis and acne due to its ability to inhibit the metabolism of retinoic acid .
Comparison with Similar Compounds
Talarozole is unique in its high potency and selectivity as a retinoic acid metabolism blocking agent. It has a 750-fold higher potency than the earlier drug liarozole and greater selectivity, with more than 300-fold selectivity for inhibition of CYP26A1 over other steroid-metabolizing enzymes like CYP17A1 and aromatase (CYP19A1) . Similar compounds include liarozole, which also functions as a retinoic acid metabolism blocking agent but with lower potency and selectivity .
Properties
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
201410-53-9 | |
Record name | Talarozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talarozole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Talarozole?
A: this compound functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]
Q2: What are the downstream effects of this compound's inhibition of atRA degradation?
A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:
- Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]
- Suppression of inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]
- Modulation of mitochondrial function: Studies suggest this compound can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]
Q3: In which therapeutic areas is this compound being investigated?
A3: Based on its mechanism of action and observed effects, this compound is being explored as a potential therapeutic agent for several conditions:
- Skin disorders: This includes psoriasis and acne, where this compound might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]
- Osteoarthritis: Research suggests this compound could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]
- Acute myeloid leukemia: There is interest in combining this compound with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []
Q4: How does the tissue-specific distribution of this compound influence its effects?
A4: Research indicates that this compound demonstrates varying distribution patterns across different tissues:
- Topical application: When applied topically, this compound primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []
Q5: What is known about the stability and formulation of this compound?
A: While detailed information about this compound's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze this compound in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.
Q6: What analytical methods are commonly employed to study this compound?
A6: Various analytical techniques have been employed to investigate this compound:
- Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following this compound treatment. [, ]
- Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []
- Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for this compound. []
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